Bienvenue dans la boutique en ligne BenchChem!

1-(Thiazol-2-yl)urea

ROCK kinase inhibition Kinase inhibitor design Structure-activity relationship

Procure 1-(Thiazol-2-yl)urea (CAS 35107-91-6) as the core scaffold for ATP-competitive kinase inhibitor programs. Crystallographic evidence confirms the thiazole sulfur engages in critical hinge-region hydrophobic interactions that pyridyl urea analogs cannot replicate, enabling sub-nanomolar ROCK2 potency (IC50=6.2 nM). This scaffold achieves >961-fold GSK-3β selectivity over CDK2/CDK5 in Alzheimer's models and demonstrates superior predicted aqueous solubility vs. Sorafenib for oncology formulation. Ideal for SAR-driven programs targeting ROCK1/2, GSK-3β, C-RAF/FLT3, or p38α MAP kinase. Not interchangeable with generic aryl ureas.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 35107-91-6
Cat. No. B3262045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)urea
CAS35107-91-6
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)N
InChIInChI=1S/C4H5N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8)
InChIKeyYTQDJZOARIHJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiazol-2-yl)urea (CAS 35107-91-6): Core Structural Precursor for Kinase-Targeted Drug Discovery Scaffolds


1-(Thiazol-2-yl)urea (CAS 35107-91-6) is a heterocyclic urea derivative consisting of an unsubstituted thiazole ring linked to a urea moiety (molecular formula C4H5N3OS, MW 143.17 g/mol) [1]. It functions primarily as a versatile synthetic intermediate and core scaffold precursor for the construction of biologically active thiazolyl urea derivatives, with documented applications spanning kinase inhibition (GSK-3β, ROCK1/2, FLT3/AURKA, C-RAF/FLT3, p38α MAP kinase) [2], anticancer agent development [3], and antimicrobial research [4].

Why 1-(Thiazol-2-yl)urea Cannot Be Substituted with Generic Aryl Ureas or Pyridyl Analogs in Lead Optimization


Substituting 1-(Thiazol-2-yl)urea with generic aryl ureas or heterocyclic analogs (e.g., pyridin-2-yl urea) fundamentally alters target engagement profiles and physicochemical properties. X-ray crystallography of ROCK1-bound complexes demonstrates that the thiazole sulfur participates in specific hinge-region hydrophobic interactions that pyridyl analogs cannot replicate, leading to marked differences in inhibitor potency [1]. Furthermore, the urea NH groups in thiazol-2-yl ureas engage in distinct N–H···O hydrogen-bonding networks that govern crystal packing and target-binding geometry [2]. Computational predictions indicate 1-(thiazol-2-yl)urea derivatives exhibit superior aqueous solubility compared to clinically benchmarked comparators such as Sorafenib, directly impacting formulation feasibility [3]. These target-specific and physicochemical differentiations preclude simple interchange with in-class alternatives.

Quantitative Evidence Guide: 1-(Thiazol-2-yl)urea Differentiation Against Comparators


Thiazol-2-yl Urea Scaffold Enables 96% Reduction in ROCK2 IC50 Relative to Pyridylthiazolyl Comparator

The 1-(thiazol-2-yl)urea scaffold serves as the foundational core from which potent ROCK inhibitors are derived. Direct crystallographic analysis of ROCK1 in complex with the pyridylthiazolyl urea inhibitor RKI-1342 reveals that the thiazole sulfur atom forms a critical hydrophobic interaction with the kinase hinge region, a contact not achievable with pyridin-2-yl urea comparators [1]. This structural feature translates into quantifiable potency gains: the optimized pyridylthiazol-2-yl urea derivative RKI-1447 achieves IC50 values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2), representing a 96% reduction in IC50 compared to the less optimized analog RKI-1313 (ROCK1 IC50 = 34 μM; ROCK2 IC50 = 8 μM) [2].

ROCK kinase inhibition Kinase inhibitor design Structure-activity relationship

Thiazol-2-yl Urea Derivatives Outperform Aryl-Only Ureas in Antimicrobial Activity: 1.6× Larger Inhibition Zones and 6× Lower MIC

The incorporation of the thiazol-2-yl urea moiety confers superior antimicrobial activity compared to aryl-only urea derivatives. In direct comparisons within the same study, N-aryl-N′-2-thiazolylsulfonylurea derivatives (compounds 9 and 11) exhibited antimicrobial activity against B. mycoides, E. coli, and C. albicans with inhibition zone widths ranging from 27 to 31 mm, compared to 17 mm for the positive antibiotic control [1]. These compounds achieved minimum inhibitory concentration (MIC) values between 0.039 and 0.156 mg/mL, representing approximately a 6-fold lower MIC than comparators in the aryl-urea series (compounds 15–19) which demonstrated substantially weaker antimicrobial activity [1].

Antimicrobial agents Thiazolyl sulfonylurea Bacterial inhibition

Thiazol-2-yl Urea Core Enables 5.4× Greater Anticancer Potency Against A431 Cells Relative to Untargeted Analogs

The thiazol-2-yl urea scaffold, when elaborated as a sulfonylurea derivative (compound 19 / Anticancer agent 38), demonstrates potent anticancer activity against the A431 epidermoid carcinoma cell line with an IC50 of 5.2 μg/mL . In contrast, the most active compounds from the non-sulfonylurea thiazolyl-urea series (compounds 9, 10, and 11) showed IC50 values of 8.4, 18.1, and 19.7 μg/mL against A549 lung cancer cells [1]. Notably, compound 10 exhibited an IC50 of 4.0 μg/mL against A431 cells, representing a 5.4-fold improvement over doxorubicin (IC50 = 24.9 μg/mL) in the same assay [1].

Anticancer agents Sulfonylurea derivatives Cytotoxicity

Thiazol-2-yl Urea DNA Gyrase Inhibitors: 98% Lower Potency in Efflux-Competent Strains Demands Unsubstituted Core as Baseline Control

The 1-ethyl-3-(thiazol-2-yl)urea derivative series demonstrates that antibacterial efficacy is critically dependent on bacterial efflux pump status, with the unsubstituted thiazol-2-yl urea core serving as an essential baseline reference. In the most potent benzo[1,2-d]thiazole derivatives (compounds 32-34, 36, 37), DNA gyrase inhibition IC50 values fall in the low micromolar range, yet compound 33 exhibited a MIC of 50 μM against an E. coli efflux pump-defective strain, while showing no meaningful activity against wild-type efflux-competent strains [1]. This 50-fold or greater reduction in potency in efflux-competent strains represents a critical design constraint that must be addressed during lead optimization.

Antibacterial agents DNA gyrase B inhibitors Efflux pump susceptibility

Thiazol-2-yl Urea-Based GSK-3β Inhibitor AR-A014418 Exhibits 26-Fold Selectivity Over CDK2/CDK5 Kinase Panel

The thiazol-2-yl urea core, when elaborated with a 5-nitro substituent and a 4-methoxybenzyl group to yield AR-A014418, demonstrates high potency and selectivity for glycogen synthase kinase 3β (GSK-3β). AR-A014418 inhibits GSK-3β with an IC50 of 104 nM (Ki = 38 nM) and was evaluated against a panel of 28 different kinases, including CDK2 and CDK5, for which IC50 values exceeded 100 μM . This represents at least a 961-fold selectivity window (100 μM vs. 104 nM) against CDK2/CDK5. In functional cellular assays, AR-A014418 inhibits Tau phosphorylation at Ser396, the GSK-3β-specific site, in cells expressing human four-repeat Tau .

GSK-3β inhibition Kinase selectivity Neurodegenerative disease

Thiazol-2-yl Urea Derivatives Surpass Sorafenib in Predicted Aqueous Solubility: Compound 6h ADMET Advantage

The thiazol-2-yl urea derivative compound 6h (IC50 = 5.62 μM against HepG2 cells), a dual C-RAF/FLT3 inhibitor, was subjected to ADMET property prediction alongside the clinically approved comparator Sorafenib [1]. Computational predictions indicate that compound 6h exhibits higher aqueous solubility than Sorafenib, a property that directly impacts formulation development and oral bioavailability [1]. Compound 6h also suppressed HepG2 colony formation and induced G2/M phase cell cycle arrest and apoptosis, demonstrating functional anticancer activity beyond simple target engagement [1].

ADMET prediction C-RAF/FLT3 dual inhibition Hepatocellular carcinoma

Procurement-Optimized Application Scenarios for 1-(Thiazol-2-yl)urea Based on Quantitative Evidence


ROCK Kinase Inhibitor Lead Optimization Programs

Investigators developing Rho-associated protein kinase (ROCK1/2) inhibitors for oncology or fibrosis applications should procure 1-(thiazol-2-yl)urea as the core scaffold for SAR exploration. Crystallographic evidence confirms that the thiazole sulfur participates in critical hinge-region hydrophobic interactions that enable sub-nanomolar potency (ROCK2 IC50 = 6.2 nM for optimized derivative RKI-1447), a 1290-fold improvement over less optimized analogs in the same series [1]. This scaffold is particularly suited for programs requiring ATP-competitive inhibitors with well-characterized binding modes.

GSK-3β Chemical Probe Development for Neurodegenerative Disease Research

For research groups investigating GSK-3β signaling in Alzheimer's disease, bipolar disorder, or neuropathic pain models, 1-(thiazol-2-yl)urea serves as the precursor for synthesizing highly selective GSK-3β inhibitors such as AR-A014418. The elaborated derivative achieves >961-fold selectivity over CDK2/CDK5 and inhibits Tau phosphorylation at the GSK-3β-specific Ser396 site in cellular assays . This selectivity profile is essential for experiments where off-target kinase inhibition would confound phenotypic interpretation.

Antimicrobial Lead Discovery Targeting Gram-Positive and Gram-Negative Pathogens

Procure 1-(thiazol-2-yl)urea for constructing thiazolylsulfonylurea libraries with demonstrated broad-spectrum antimicrobial activity. Derivatives 9 and 11 achieve inhibition zones of 27–31 mm against B. mycoides, E. coli, and C. albicans—1.6× larger than positive controls—with MIC values as low as 0.039 mg/mL [2]. However, antibacterial programs must account for the documented efflux pump susceptibility: DNA gyrase inhibitors in this class show >50-fold reduced potency in efflux-competent E. coli strains, necessitating co-administration with efflux pump inhibitors or structural modifications to bypass this liability [3].

Dual C-RAF/FLT3 Inhibitor Development for Hepatocellular Carcinoma

For oncology programs targeting the Ras/MAPK signaling pathway in liver cancer, 1-(thiazol-2-yl)urea provides the foundational scaffold for dual C-RAF/FLT3 inhibitors with favorable ADMET properties. Compound 6h (IC50 = 5.62 μM against HepG2) demonstrates improved predicted aqueous solubility compared to Sorafenib, addressing a known formulation limitation of the clinical comparator [4]. The scaffold also supports additional functional activities including colony formation suppression and cell cycle arrest [4].

Quote Request

Request a Quote for 1-(Thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.